3-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine
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Overview
Description
3-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine is a chemical compound with a unique structure that includes a cyclopropoxy group, a methylthio group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.
Addition of the Methylthio Group: The methylthio group can be added through a thiolation reaction using a methylthiolating agent.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-4-isopropoxy-5-(methylthio)pyridine
- 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde
- 3-Cyclopropoxy-4-methyl-benzaldehyde
Uniqueness
3-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C10H10F3NOS |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methylsulfanyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NOS/c1-16-7-4-5-14-9(10(11,12)13)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
CITGUHDRGDLKNN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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